
The Pharmacokinetics and Bioavailability of Oral
Migalastat: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Migalastat

Cat. No.: B1676587 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and

bioavailability of oral migalastat, an orally administered pharmacological chaperone for the

treatment of Fabry disease in patients with amenable GLA mutations. The information

presented is collated from a range of clinical studies and regulatory assessments, offering a

detailed resource for researchers, scientists, and professionals in drug development.

Executive Summary
Migalastat is rapidly absorbed following oral administration, with dose-proportional

pharmacokinetics observed across a wide range of doses. The absolute bioavailability is

approximately 75%. Co-administration with food significantly reduces the rate and extent of

absorption, necessitating administration in a fasted state. Migalastat is primarily cleared from

the body via renal excretion of the unchanged drug. Consequently, its exposure is significantly

increased in individuals with renal impairment. This guide summarizes the key pharmacokinetic

parameters, details the experimental protocols of pivotal studies, and provides visual

representations of experimental workflows and the drug's mechanism of action.

Pharmacokinetic Properties of Migalastat
Oral migalastat's pharmacokinetic profile has been characterized in healthy volunteers and in

patients with Fabry disease. The key parameters are summarized below.
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Absorption and Bioavailability
Migalastat is rapidly absorbed after oral administration, with the time to reach maximum

plasma concentration (Cmax) typically occurring within 3 hours in a fasted state[1][2]. The

pharmacokinetics are dose-proportional over a dose range of 75 mg to 1250 mg[1][3].

The absolute bioavailability of a single 123 mg oral dose of migalastat is approximately 75%[1]

[3]. Studies have shown that the capsule and solution formulations of migalastat are

bioequivalent when administered under fasted conditions[4].

Table 1: Single-Dose Pharmacokinetic Parameters of Migalastat in Healthy Fasted Volunteers

Parameter 50 mg Dose[2]
150 mg
Dose[2]

450 mg
Dose[2]

123 mg
Dose[1]

Cmax (ng/mL)
Data not

available

Data not

available

Data not

available
Not specified

Tmax (h) 3.0 - 3.5 3.0 - 3.5 3.0 - 3.5 3

AUC0-∞

(ng·h/mL)

Data not

available

Data not

available

Data not

available
Not specified

t1/2 (h) 3.2 - 4.0 3.2 - 4.0 3.2 - 4.0 ~4

CL/F (L/h) ~13 - 15 ~13 - 15 ~13 - 15 12.5

Distribution
Migalastat exhibits extensive tissue distribution, with an apparent volume of distribution of

approximately 89 L[1]. In vitro studies have shown no detectable plasma protein binding of

migalastat[1][3].

Metabolism and Excretion
Migalastat is primarily eliminated from the body unchanged through renal excretion[3][5]. Up to

67% of an administered dose is excreted as unchanged drug in the urine[5]. Metabolism

represents a minor elimination pathway, with a small fraction of the dose undergoing

dehydrogenation and O-glucuronide conjugation[6]. In vitro studies have indicated that
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migalastat is not a substrate for P-glycoprotein and is unlikely to inhibit or induce cytochrome

P450 enzymes[1][7].

Effect of Food on Bioavailability
The presence of food has a clinically significant impact on the absorption of migalastat. Co-

administration with a high-fat meal has been shown to decrease the Cmax by approximately

40% and the area under the curve (AUC) by 37%[4]. Similarly, a high-fat or light meal taken up

to one hour before or after dosing can reduce Cmax and AUC by up to 40%[4]. This has led to

the recommendation that migalastat be taken on an empty stomach, with no food consumed

for at least 2 hours before and 2 hours after administration[1].

Table 2: Effect of Food on Migalastat Pharmacokinetics (100 mg and 150 mg doses)

Condition
% Decrease in
Cmax

% Decrease in
AUC0-inf

Delay in Tmax
(approx.)

High-Fat Meal (100

mg dose)[4]
40% 37% 1 hour

High-Fat or Light Meal

(1 hour before or after

150 mg dose)[4]

Up to 40% Up to 40% No apparent effect

Pharmacokinetics in Special Populations
Renal Impairment
As migalastat is primarily cleared by the kidneys, renal impairment significantly affects its

pharmacokinetics. Increasing degrees of renal impairment lead to increased exposure (AUC)

and a longer elimination half-life (t1/2)[1][8].

Table 3: Effect of Renal Impairment on Migalastat Pharmacokinetics (Single 150 mg Dose)
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Renal Function
Fold Increase in AUC0-∞
(vs. Normal)[1]

t1/2 (h)[1]

Mild Impairment 1.2 7.7

Moderate Impairment 1.8 22.2

Severe Impairment 4.5 32.3

Due to the substantial increase in exposure, migalastat is not recommended for use in

patients with severe renal impairment[9]. A population pharmacokinetic analysis suggested that

no dose adjustments are necessary for patients with mild to moderate renal impairment[10].

For patients with end-stage renal disease (ESRD) on dialysis, studies have shown that

migalastat is effectively removed by hemodialysis, and a dose of 123 mg every other week

has been proposed for this population[11][12].

Hepatic Impairment
A dedicated study in patients with hepatic impairment has not been conducted. However, given

that metabolism is a minor route of elimination for migalastat, hepatic impairment is not

expected to have a clinically significant effect on its pharmacokinetics[1][6].

Other Populations
Population pharmacokinetic analyses have indicated that age, gender, and race do not have a

clinically relevant impact on the clearance of migalastat[1].

Drug-Drug Interactions
In vitro studies suggest a low potential for drug-drug interactions, as migalastat is not a

substrate for major transporters and does not significantly inhibit or induce major CYP

enzymes[1][7]. A clinical study investigating the interaction between migalastat and agalsidase

(enzyme replacement therapy) found that a single dose of migalastat increased the exposure

to agalsidase[13]. Co-administration is not intended[13].

Experimental Protocols
Study Design for Food Effect Evaluation
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A representative study to evaluate the effect of food on migalastat pharmacokinetics was a

Phase 1, randomized, open-label, 5-period crossover study in healthy volunteers[14].

Participants: Healthy male and female volunteers aged 18 to 65 years.

Design: Each participant received a single 150 mg oral dose of migalastat HCl under five

different conditions with a washout period of at least 7 days between each dose.

Treatment Arms:

Fasting state (reference).

With a 50g glucose drink.

One hour before a high-fat meal.

One hour before a light meal.

One hour after a light meal.

Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points

over 24 hours post-dose to determine plasma concentrations of migalastat.

Bioanalytical Method: Plasma concentrations of migalastat were determined using a

validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method[11].

Screening & Enrollment Treatment Periods (5-way Crossover)

Pharmacokinetic & Safety Assessment

Data Analysis

Screening of Healthy Volunteers
(18-65 years) Enrollment of ~20 Subjects Period 1:

Randomized Treatment 7-day Washout Period 2:
Randomized Treatment 7-day Washout Period 3:

Randomized Treatment 7-day Washout Period 4:
Randomized Treatment 7-day Washout Period 5:

Randomized Treatment
Serial Blood Sampling

(pre-dose and post-dose)
LC-MS/MS Analysis of

Migalastat Plasma Concentrations
Pharmacokinetic Parameter Calculation

(Cmax, AUC, Tmax, t1/2)
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Caption: Workflow of a food effect study on migalastat.

Study Design for Renal Impairment Evaluation
The impact of renal impairment on migalastat's pharmacokinetics was assessed in an open-

label, single-dose study[8].

Participants: Subjects were stratified into four groups based on their creatinine clearance

(CrCl): normal renal function, mild, moderate, and severe renal impairment.

Design: All participants received a single oral dose of 150 mg migalastat HCl.

Pharmacokinetic Sampling: Plasma and urine samples were collected over a specified

period to determine migalastat concentrations.

Pharmacokinetic Parameters: Key parameters such as AUC, Cmax, t1/2, and renal

clearance were calculated and compared across the different renal function groups.

Mechanism of Action
Migalastat is a pharmacological chaperone that selectively and reversibly binds to the active

site of specific mutant forms of the α-galactosidase A (α-Gal A) enzyme[1][15]. This binding

stabilizes the misfolded enzyme in the endoplasmic reticulum, facilitating its proper trafficking to

the lysosome. Once in the acidic environment of the lysosome, migalastat dissociates,

allowing the now correctly folded α-Gal A to catabolize its substrate, globotriaosylceramide (GL-

3)[1][11].
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Caption: Mechanism of action of migalastat as a pharmacological chaperone.

Conclusion
The pharmacokinetic and bioavailability profile of oral migalastat is well-characterized. Its rapid

absorption, dose-proportionality, and primary renal elimination are key features. The significant

food effect necessitates administration in a fasted state to ensure optimal exposure. The
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influence of renal function on drug clearance is a critical consideration in its clinical use. The

data summarized in this guide provide a robust foundation for further research and clinical

application of migalastat in the treatment of Fabry disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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